molecular formula C7H3BrNNaO3 B2626966 Sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate CAS No. 2418703-94-1

Sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate

Cat. No. B2626966
M. Wt: 251.999
InChI Key: BZOCOUNKNYTBDE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate” is a sodium salt of a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The compound likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The bromine atom is likely attached to the 3rd position of the pyridine ring, and the 2-oxoacetate group to the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to be denser than their non-brominated counterparts due to the high atomic weight of bromine .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Unexpected Product Distributions in Synthesis

    Research exploring the reaction of 2-bromopyridine with sodium indazolide highlighted unexpected product distributions, offering insights into the reactivity of bromopyridines under specific conditions. These findings could be relevant for designing synthetic routes involving "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" (Pritchard, Kilner, & Halcrow, 2009).

  • Optimization of Synthesis Steps

    The development of a kilo-scale synthesis for a Nav1.8 sodium channel modulator starting from 6-amino-5-bromo-2-picoline underscores the importance of optimizing synthesis steps involving bromopyridine derivatives for pharmaceutical applications (Fray et al., 2010).

Catalytic and Chemical Reactions

  • Ruthenium-Catalyzed Oxidation of Alcohols: A study on the efficiency of the polypyridylruthenium(II) complex in catalyzing the oxidation of alcohols to carbonyl products using sodium bromate as the terminal oxidant provides a glimpse into the utility of bromine-containing compounds in catalytic systems (Hu et al., 2013).

Applications in Material Science

  • Sodium-Containing Yttrium Sulfide Thiosilicates: Research involving sodium bromide in the synthesis of yttrium sulfide thiosilicates with unique structural motifs suggests potential applications of sodium and bromine-containing compounds in material science and crystal engineering (Hartenbach & Schleid, 2003).

Electrocatalytic Carboxylation

  • Electrocatalytic Carboxylation with CO2: An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 highlights the potential for using bromopyridine derivatives in sustainable chemistry practices, including the conversion of CO2 into valuable products (Feng et al., 2010).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Brominated compounds can be hazardous and cause burns. Always refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety information .

Future Directions

The future directions for this compound would depend on its intended use. Brominated pyridines have potential uses in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3.Na/c8-5-2-1-4(3-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOCOUNKNYTBDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrNNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.